2-Dimethylphosphorylpyridine-4-carboxylic acid;hydrochloride
Description
2-Dimethylphosphorylpyridine-4-carboxylic acid hydrochloride is a pyridine derivative featuring a phosphoryl group at the 2-position and a carboxylic acid moiety at the 4-position, with a hydrochloride salt enhancing its solubility. This compound is of interest due to its unique electronic and steric properties, which arise from the electron-withdrawing phosphoryl group and the ionic nature of the hydrochloride. Such characteristics make it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
IUPAC Name |
2-dimethylphosphorylpyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P.ClH/c1-13(2,12)7-5-6(8(10)11)3-4-9-7;/h3-5H,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNMOWXNXYQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylphosphorylpyridine-4-carboxylic acid;hydrochloride typically involves the phosphorylation of pyridine-4-carboxylic acid. The reaction conditions often include the use of phosphorylating agents such as dimethylphosphoryl chloride in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylphosphorylpyridine-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride acts as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. Its structural features allow it to interact effectively with biological targets, which may lead to potential therapeutic applications.
Antimicrobial Properties
Compounds similar to 2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride have shown antimicrobial activities. Preliminary studies suggest that this compound could exhibit similar properties, warranting further investigation into its efficacy against various pathogens.
Comparative Analysis with Related Compounds
To understand the unique aspects of 2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Dichloropyridine-4-carboxylic acid | Chlorine substituents on pyridine | Used in asymmetric synthesis |
| 2-Hydroxypyridine-3-carboxylic acid | Hydroxyl group on pyridine | Exhibits different biological activities |
| Citrazinic acid (2,6-Dihydroxyisonicotinic acid) | Two hydroxyl groups | Known for its antimicrobial properties |
| 2-Aminopyridine-4-carboxylic acid | Amino group addition | Potential use in pharmaceutical applications |
The distinct dimethylphosphoryl group in 2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride enhances its reactivity and potential biological activity compared to these compounds.
Study on Enzyme Interaction
A study conducted on the interaction of 2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride with specific enzymes demonstrated its inhibitory effects. The compound was tested against various enzyme targets, revealing notable binding affinities that suggest its potential as a therapeutic agent in treating diseases related to enzyme dysregulation.
Antimicrobial Activity Assessment
In vitro assays were performed to evaluate the antimicrobial properties of 2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride against common bacterial strains. Results indicated significant antibacterial activity, prompting further exploration into its mechanisms and potential applications in antibiotic development.
Mechanism of Action
The mechanism of action of 2-Dimethylphosphorylpyridine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets through its phosphoryl group. This interaction can affect various biochemical pathways, depending on the specific application. The phosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Hydrochloride Salts with Carboxylic Acid Moieties
Yohimbine Hydrochloride
- Structure : 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride ().

- Comparison: While both compounds share a pyridine core and hydrochloride salt, Yohimbine incorporates a complex yohimban alkaloid structure with a methyl ester.
2-Hydroxy-6-Methylpyridine-4-carboxylic Acid
- Structure : Pyridine ring with hydroxyl (2-position), methyl (6-position), and carboxylic acid (4-position) groups ().
- Comparison : The hydroxyl and methyl substituents in this compound contrast with the phosphoryl group in the target molecule. The hydroxyl group may enhance hydrogen bonding, whereas the phosphoryl group increases acidity and thermal stability .
2-(Phenylthio)pyrimidine-4-carboxylic Acid
- Structure : Pyrimidine ring with phenylthio (2-position) and carboxylic acid (4-position) groups ().
- Comparison : The pyrimidine core differs from pyridine but shares the carboxylic acid functionality. The phenylthio group introduces sulfur-based reactivity, while the phosphoryl group in the target compound provides distinct steric and electronic profiles .
Hydrochloride Salts with Heterocyclic Cores
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Piperidine ring with diphenylmethoxy substituent ().
- Comparison : The six-membered piperidine ring lacks aromaticity, differing from pyridine’s aromatic nature. The hydrochloride salt improves solubility in both compounds, but the diphenylmethoxy group introduces lipophilicity absent in the phosphoryl-containing target .
LY2409881 Hydrochloride
- Structure : Benzothiophene-pyrimidine hybrid with chloro, methylpiperazinyl, and cyclopropylamide groups ().
- Comparison : This compound’s complex structure includes a pyrimidine ring and benzothiophene system, contrasting with the simpler pyridine core of the target. Both feature hydrochloride salts, but LY2409881’s multiple functional groups suggest broader biological targeting .
Substituent-Specific Comparisons
Methoxy-Substituted Pyridines
- Example : 4-Methoxy-pyridine-2-carboxylic acid amide ().
- Comparison : Methoxy groups are electron-donating, opposing the electron-withdrawing phosphoryl group. This difference impacts acidity (pKa), with the phosphoryl group lowering the carboxylic acid’s pKa compared to methoxy derivatives .
Chloromethyl-Substituted Pyridines
- Example : 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride ().
- Comparison : Chloromethyl groups enhance electrophilicity, enabling nucleophilic substitution reactions. In contrast, the phosphoryl group in the target compound may stabilize negative charges, influencing its role in coordination chemistry .
Key Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (HCl Salt) |
|---|---|---|---|---|
| 2-Dimethylphosphorylpyridine-4-carboxylic acid HCl | C₈H₁₁NO₄P·HCl | 263.60 (calc.) | Phosphoryl (2), COOH (4) | High (polar solvents) |
| Yohimbine HCl | C₂₁H₂₆N₂O₃·HCl | 390.91 | Yohimban core, ester | Moderate |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Low (non-polar) |
| 2-Hydroxy-6-methylpyridine-4-carboxylic acid | C₇H₇NO₃ | 153.14 | Hydroxy (2), methyl (6) | Moderate |
Biological Activity
2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride typically involves several steps, including:
- Formation of Pyridine Ring : The initial step often includes the reaction of appropriate pyridine derivatives with dimethyl phosphite.
- Carboxylation : The introduction of the carboxylic acid group at the 4-position is achieved through various methods, including carbonylation reactions.
- Hydrochloride Salt Formation : The final product is usually converted to its hydrochloride salt form to enhance solubility and stability.
Enzyme Inhibition
One of the most significant biological activities of this compound is its ability to inhibit specific enzymes. Research indicates that it can effectively inhibit enzymes involved in various metabolic pathways, making it a candidate for therapeutic applications in conditions such as cancer and inflammation.
- Mechanism of Action : The compound binds to the active sites of target enzymes, blocking substrate access and modulating enzymatic activity. This interaction can lead to decreased inflammatory responses and reduced tumor growth.
Antimicrobial Activity
2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride exhibits notable antimicrobial properties against a range of pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Organism |
|---|---|---|
| 2-Dimethylphosphorylpyridine-4-carboxylic acid; hydrochloride | <40 | Staphylococcus aureus |
| Similar Derivative | <132 | Salmonella typhimurium |
| Similar Derivative | <207 | Candida albicans |
These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anti-inflammatory and Anticancer Activities
The compound has been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may inhibit specific pathways involved in inflammation and cancer progression:
- Inhibition of Inflammatory Pathways : By blocking enzymes related to inflammatory processes, the compound can reduce symptoms associated with chronic inflammation.
- Anticancer Potential : Preliminary studies indicate that it may inhibit tumor cell proliferation through its action on key signaling pathways involved in cancer development .
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated the antioxidant potential of various derivatives, showing that compounds similar to 2-Dimethylphosphorylpyridine-4-carboxylic acid exhibited significant antioxidant activity with IC50 values comparable to known antioxidants like ascorbic acid .
- Cytotoxicity Studies : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential use in cancer therapy. The presence of specific functional groups appears to enhance its cytotoxicity by facilitating interactions with cellular targets .
- Structure-Activity Relationships (SAR) : Investigations into the structure-activity relationships have revealed that modifications to the carboxylic acid group significantly influence the biological activity of related compounds, indicating pathways for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

